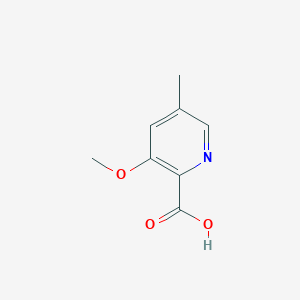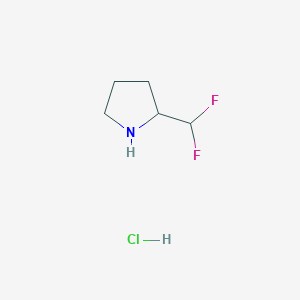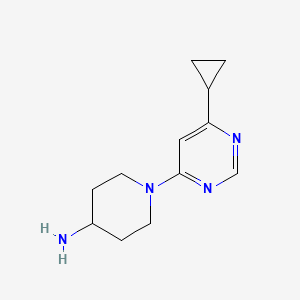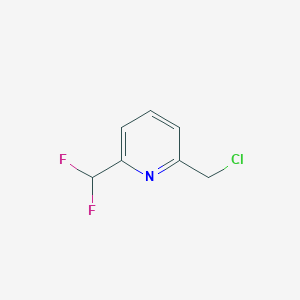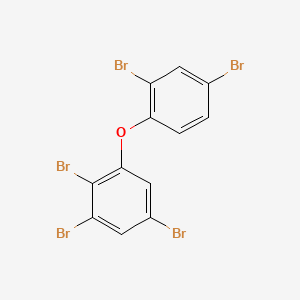
2,2',3,4',5-Pentabromodiphenyl ether
Overview
Description
2,2',3,4',5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industries to reduce the flammability of materials, particularly in electronics, textiles, and furniture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4',5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: Commercial production of this compound involves large-scale bromination reactions. The process is carried out in reactors designed to handle hazardous chemicals safely, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2,2',3,4',5-Pentabromodiphenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.
Substitution: Bromine or other halogens can be used to substitute hydrogen atoms on the aromatic ring.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of diphenylmethanol or other reduced derivatives.
Substitution: Generation of other brominated diphenyl ethers or related compounds.
Scientific Research Applications
2,2',3,4',5-Pentabromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its effects on biological systems, particularly in toxicology studies.
Medicine: Studied for its potential health impacts, including endocrine disruption and neurotoxicity.
Industry: Employed as a flame retardant in various materials to enhance fire safety.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological systems. It acts as an endocrine disruptor, interfering with hormone functions by binding to hormone receptors. The molecular targets include thyroid hormone receptors and other hormone-regulating pathways.
Comparison with Similar Compounds
2,2',3,4',5-Pentabromodiphenyl ether is compared with other similar compounds, such as 2,2',4,4',5-Pentabromodiphenyl ether and 2,2',4,4',5,5'-Hexabromodiphenyl ether. While these compounds share structural similarities, this compound is unique in its specific bromination pattern, which influences its physical and chemical properties.
List of Similar Compounds
2,2',4,4',5-Pentabromodiphenyl ether
2,2',4,4',5,5'-Hexabromodiphenyl ether
2,2',3,4',6-Pentabromodiphenyl ether
2,2',3,4',5,6-Hexabromodiphenyl ether
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATFXMGTVIESIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879906 | |
| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-57-5 | |
| Record name | 2,2',3,4',5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?
A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].
Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?
A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


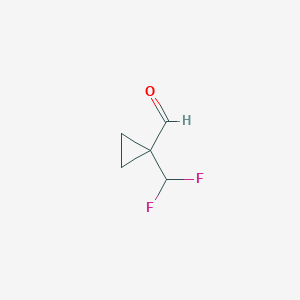
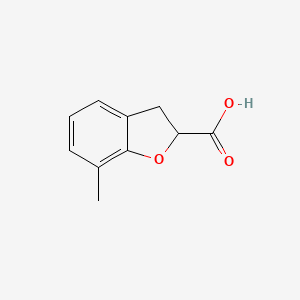
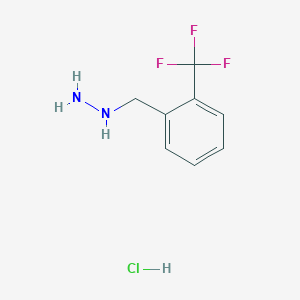
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)
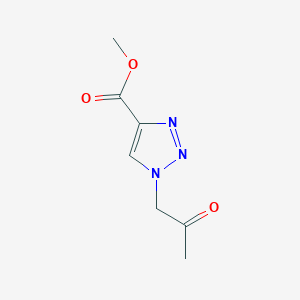
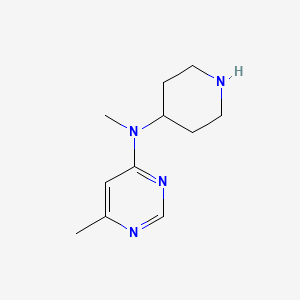
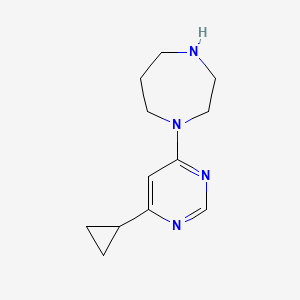
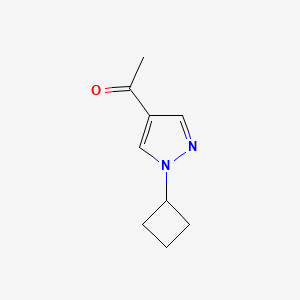
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

